molecular formula C12H16 B7798842 Methylcyclopentadiene dimer CAS No. 7570-08-3

Methylcyclopentadiene dimer

Cat. No. B7798842
CAS RN: 7570-08-3
M. Wt: 160.25 g/mol
InChI Key: IYQYZZHQSZMZIG-UHFFFAOYSA-N
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Description

Methylcyclopentadiene dimer is a useful research compound. Its molecular formula is C12H16 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methylcyclopentadiene dimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylcyclopentadiene dimer including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Characterization and Separation : Methylcyclopentadiene dimers have been characterized and separated using gas chromatography and molecular spectroscopy. The study identified the dimeric nature of components in a commercial mixture and used nuclear magnetic resonance spectroscopy for structural assignment (Díez et al., 1991).

  • Chemical Reactivity Studies : Molecular simulation studies have been conducted to predict the thermodynamic values for reactive chemicals, including Methylcyclopentadiene. These studies are crucial for designing safer chemical processes and understanding events like the T2 Laboratories explosion (Wang et al., 2009).

  • Kinetics of Dimer Dissociation : The kinetics of dissociation of Methylcyclopentadiene dimers have been analyzed using a gas chromatographic column as a chemical reactor. This research provides insights into the dissociation process of these dimers (Langer et al., 1976).

  • High-Performance Jet Fuels : Methylcyclopentadiene dimer and trimer-based fuels have been synthesized from biomass, providing a potential route for producing high-performance jet fuels. These fuels exhibit high density and thermal stability (Nie et al., 2020).

  • Isomerization Studies : The isomerization of Methylcyclopentadiene dimers has been studied, showing how they undergo slow oxidation and isomerization in various solvents (Díez et al., 2007).

  • NMR Spectroscopy for Characterization : The use of NMR spectroscopy has been applied for the characterization of methyl derivatives of cyclopentadiene monomer and dimer, providing a method for direct assignment in mixtures (Laurens et al., 1991).

  • Catalytic Hydrogenation Kinetics : A kinetic study on the catalytic hydrogenation of the Methylcyclopentadiene dimer over a Pd/C catalyst has been conducted, which contributes to understanding the hydrogenation mechanism of high-density polycyclic hydrocarbon tactical fuels derived from biomass (Hao et al., 2015).

properties

IUPAC Name

4,9-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-7-3-11-9-5-8(2)10(6-9)12(11)4-7/h4-5,9-12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQYZZHQSZMZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C3CC(C2C1)C=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274243
Record name 2,5-Dimethyldicyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [CAMEO] Pale yellow liquid with a hydrocarbon odor; [ExxonMobil MSDS]
Record name Methylcyclopentadiene dimer
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21152
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

14.2 [mmHg]
Record name Methylcyclopentadiene dimer
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21152
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Methylcyclopentadiene dimer

CAS RN

7570-08-3
Record name 2,5-Dimethyldicyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylcyclopentadiene dimer
Reactant of Route 2
Methylcyclopentadiene dimer
Reactant of Route 3
Methylcyclopentadiene dimer
Reactant of Route 4
Methylcyclopentadiene dimer
Reactant of Route 5
Methylcyclopentadiene dimer
Reactant of Route 6
Methylcyclopentadiene dimer

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